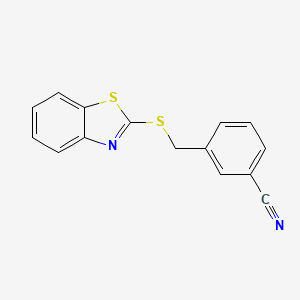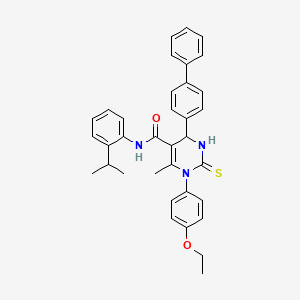![molecular formula C21H29ClN2O2 B7543261 1-[(4-chlorophenyl)methoxy]-3-[2-(N-ethyl-3-methylanilino)ethylamino]propan-2-ol](/img/structure/B7543261.png)
1-[(4-chlorophenyl)methoxy]-3-[2-(N-ethyl-3-methylanilino)ethylamino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chlorophenyl)methoxy]-3-[2-(N-ethyl-3-methylanilino)ethylamino]propan-2-ol is a chemical compound that belongs to the family of beta-blockers. It is commonly known as carvedilol and is used in the treatment of cardiovascular diseases such as hypertension and congestive heart failure. Carvedilol has become an important drug in the field of medicine due to its unique properties and effectiveness in treating cardiovascular diseases.
Wirkmechanismus
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels. This reduces the heart rate and dilates the blood vessels, which in turn reduces blood pressure and improves cardiac function. Carvedilol also has antioxidant properties that protect the heart from damage caused by free radicals.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects on the body. It reduces the production of adrenaline and noradrenaline, which are hormones that increase heart rate and blood pressure. Carvedilol also reduces the production of angiotensin II, a hormone that increases blood pressure. Additionally, carvedilol has been shown to improve the function of the endothelium, which is the inner lining of blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, carvedilol has some limitations for lab experiments. It has a short half-life and may require multiple doses to achieve therapeutic effects. Additionally, carvedilol may interact with other drugs, which can complicate experiments.
Zukünftige Richtungen
There are several future directions for research on carvedilol. One area of research is the development of new formulations of carvedilol that can improve its bioavailability and therapeutic efficacy. Another area of research is the investigation of carvedilol's potential use in treating other diseases such as Parkinson's disease and cancer. Additionally, research is needed to better understand the mechanism of action of carvedilol and its effects on the body.
Conclusion:
In conclusion, carvedilol is a chemical compound that has become an important drug in the field of medicine due to its unique properties and effectiveness in treating cardiovascular diseases. It is synthesized by a complex process and has been extensively studied for its therapeutic potential. Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels and has several biochemical and physiological effects on the body. It has several advantages for lab experiments, but also has some limitations. There are several future directions for research on carvedilol, including the development of new formulations and investigating its potential use in treating other diseases.
Synthesemethoden
Carvedilol is synthesized by the reaction of 4-chlorophenylglyoxylic acid with N-ethyl-3-methylaniline to form 1-(4-chlorophenyl)-3-(N-ethyl-3-methylanilino)-2-propanol. This intermediate is then reacted with methoxymethyl chloride to form the final product, 1-[(4-chlorophenyl)methoxy]-3-[2-(N-ethyl-3-methylanilino)ethylamino]propan-2-ol. The synthesis of carvedilol is a complex process that requires careful attention to detail and a high degree of expertise.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been extensively studied for its therapeutic potential in treating cardiovascular diseases. It has been shown to be effective in reducing blood pressure, improving cardiac function, and reducing the risk of heart failure. Carvedilol has also been studied for its potential use in treating other diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-[2-(N-ethyl-3-methylanilino)ethylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O2/c1-3-24(20-6-4-5-17(2)13-20)12-11-23-14-21(25)16-26-15-18-7-9-19(22)10-8-18/h4-10,13,21,23,25H,3,11-12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWPJBUUVULMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNCC(COCC1=CC=C(C=C1)Cl)O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[(2,4-difluorophenyl)sulfamoyl]phenyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7543224.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B7543240.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7543246.png)


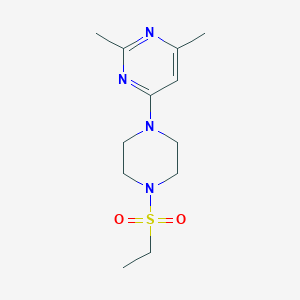
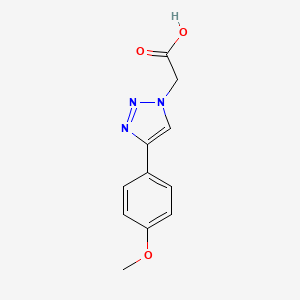
![N-(3-methoxypropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B7543269.png)
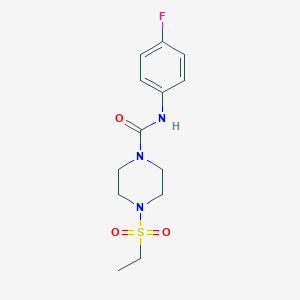
![N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7543275.png)
